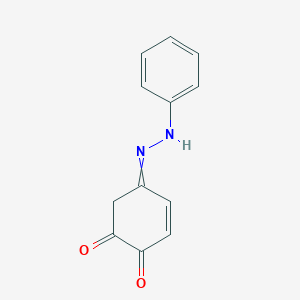

5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione

Description

5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione is a cyclic diketone derivative featuring a conjugated hydrazinylidene substituent. Its core structure comprises a cyclohex-3-ene-1,2-dione scaffold (C₆H₅O₂), modified at the 5-position by a phenylhydrazinylidene group. This compound’s reactivity and properties are influenced by the electron-withdrawing effects of the dione moiety and the resonance stabilization of the hydrazone linkage. While direct spectral or synthetic data for this compound are absent in the provided evidence, structural analogs and related synthesis pathways offer insights for comparison .

Properties

CAS No. |

143954-45-4 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-(phenylhydrazinylidene)cyclohex-3-ene-1,2-dione |

InChI |

InChI=1S/C12H10N2O2/c15-11-7-6-10(8-12(11)16)14-13-9-4-2-1-3-5-9/h1-7,13H,8H2 |

InChI Key |

FACOEHPVEKFDPE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NNC2=CC=CC=C2)C=CC(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: The phenylhydrazinylidene group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazinylidene derivatives.

Scientific Research Applications

5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione involves its interaction with various molecular targets and pathways. The phenylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Dione Derivatives

The cyclohex-3-ene-1,2-dione core is shared with compounds like 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione (). Key differences arise in substituents:

- Electron-withdrawing vs. Electron-donating groups: The phenylhydrazinylidene group in the target compound introduces conjugation and planar geometry, contrasting with the ethoxy and norcodeino substituents in , which may adopt T-shaped molecular geometries due to steric hindrance .

- Spectroscopic profiles: The dione carbonyls in 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione likely exhibit IR stretches near 1700–1750 cm⁻¹, similar to other diketones. However, the hydrazone NH stretches (~3200–3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) would distinguish it from non-hydrazone analogs .

Table 1: Key Spectral Comparisons

Hydrazone and Hydrazide Derivatives

Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b) () share hydrazide/hydrazone functionalities. Key distinctions include:

- Reactivity: The target compound’s hydrazinylidene group is part of a conjugated system, enhancing stability compared to simple hydrazides.

- Biological activity : Hydrazone derivatives (e.g., ) are often explored for antimicrobial or anticancer properties. The target compound’s activity may differ due to its rigid dione core and extended conjugation.

Heterocyclic Analogues

Thiazolo-pyrimidine derivatives (11a-11b, ) and pyrimido-quinazoline (12, ) highlight the impact of heterocyclic systems:

- Melting points: Thiazolo-pyrimidines (11a: 243–246°C; 11b: 213–215°C) suggest higher thermal stability than non-heterocyclic hydrazones, which may align with the target compound’s properties if its melting point falls in a similar range .

- Solubility : The dione core in the target compound likely reduces solubility in polar solvents compared to heterocycles with multiple nitrogen atoms (e.g., pyrimido-quinazoline) .

Substituent Effects

- Cyano vs. Hydrazone groups: The cyano-substituted compound 11b () shows a strong IR stretch at 2219 cm⁻¹, absent in the target compound. This difference impacts electronic properties and reactivity toward nucleophiles .

- Aromatic substitution : The phenyl group in the target compound may enhance π-π stacking interactions, contrasting with methyl or furan substituents in and .

Biological Activity

5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione, a compound with significant structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxic properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique hydrazone structure, which contributes to its biological activity. The molecular formula is , and it has a CAS number of 104291-81-8. Its structural formula can be represented as follows:

Cytotoxic Properties

Research indicates that 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione exhibits notable cytotoxic effects against various cancer cell lines. A study evaluating related compounds showed that derivatives of cyclohexenone structures demonstrated selective toxicity towards human tumor cell lines, including leukemia and colon cancer cells. These compounds were found to be more cytotoxic than established anticancer agents like melphalan .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione | Molt 4/C8 T-Lymphocytes | <10 | |

| Related 1,3-Diarylidene Compounds | P388 Murine Cells | <5 | |

| Melphalan | Colon Cancer | 15 |

The mechanisms through which 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione exerts its cytotoxic effects include:

- Interference with Nucleic Acid Synthesis : The compound disrupts the biosynthesis of nucleic acids, which is critical for cancer cell proliferation.

- Alteration of Redox Potentials : It may affect the redox state within cells, leading to increased oxidative stress and subsequent apoptosis.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins like Bcl-2 in treated cells .

Case Study 1: Anticancer Activity in Leukemia Models

A study involving the administration of 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione in murine models demonstrated significant reductions in tumor size and increased survival rates compared to control groups. The compound was administered intraperitoneally at varying doses, with the most effective dose yielding an IC50 below 10 µM against leukemia cell lines.

Case Study 2: Selective Toxicity in Colon Cancer Cells

Another investigation focused on the compound's effects on colon cancer cell lines (HCT116). The results indicated that it exhibited selective cytotoxicity with minimal effects on normal colon cells. This selectivity suggests potential for therapeutic applications while minimizing damage to healthy tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.